

# Theoretical Properties of Stoichiometric Tantalum Carbide (TaC): An In-depth Technical Guide

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## Compound of Interest

Compound Name: Tantalum carbide (TaC)

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## Abstract

**Tantalum carbide (TaC)** is a refractory ceramic material renowned for its exceptional physical and chemical properties, including an extremely high melting point, significant hardness, and excellent wear and corrosion resistance.[1][2][3] These attributes make it a highly desirable material for applications in extreme environments, such as in the aerospace and high-temperature furnace industries.[1][2] This technical guide provides a comprehensive overview of the core theoretical properties of stoichiometric TaC, focusing on its electronic, mechanical, and thermodynamic characteristics as determined through first-principles calculations and computational modeling. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are visualized through diagrams generated using Graphviz.

## Crystal Structure

Stoichiometric **Tantalum Carbide (TaC)** crystallizes in the rock-salt (halite) crystal structure, which belongs to the cubic crystal system with the space group Fm-3m.[4] In this structure, each tantalum (Ta) atom is octahedrally coordinated to six carbon (C) atoms, and similarly, each carbon atom is octahedrally coordinated to six tantalum atoms.[4] This arrangement results in a face-centered cubic (FCC) lattice for both the tantalum and carbon sublattices,

which are interpenetrating. The strong covalent bonding between tantalum and carbon atoms is a primary contributor to TaC's remarkable hardness and high melting point.[\[5\]](#)[\[6\]](#)

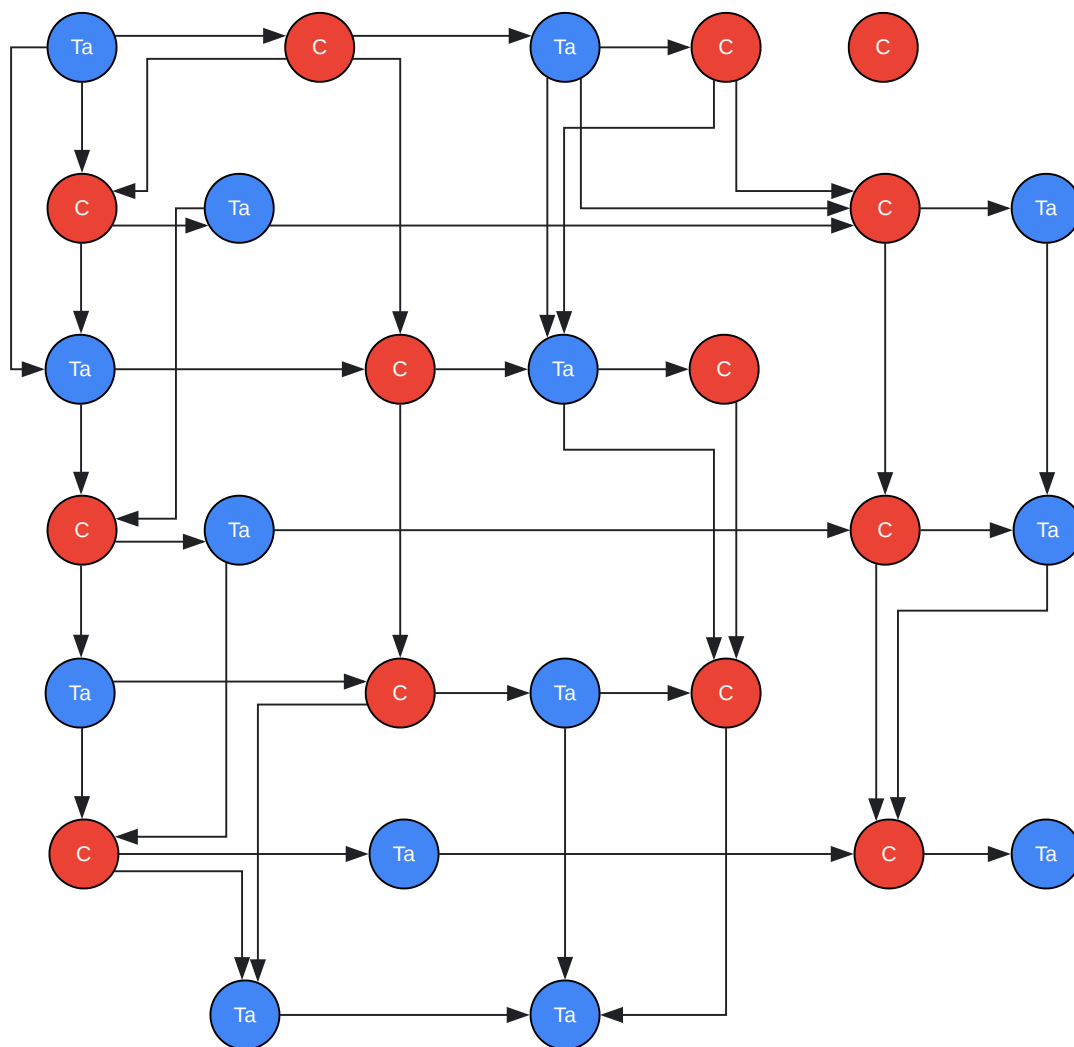


Fig. 1: Crystal Structure of Stoichiometric TaC

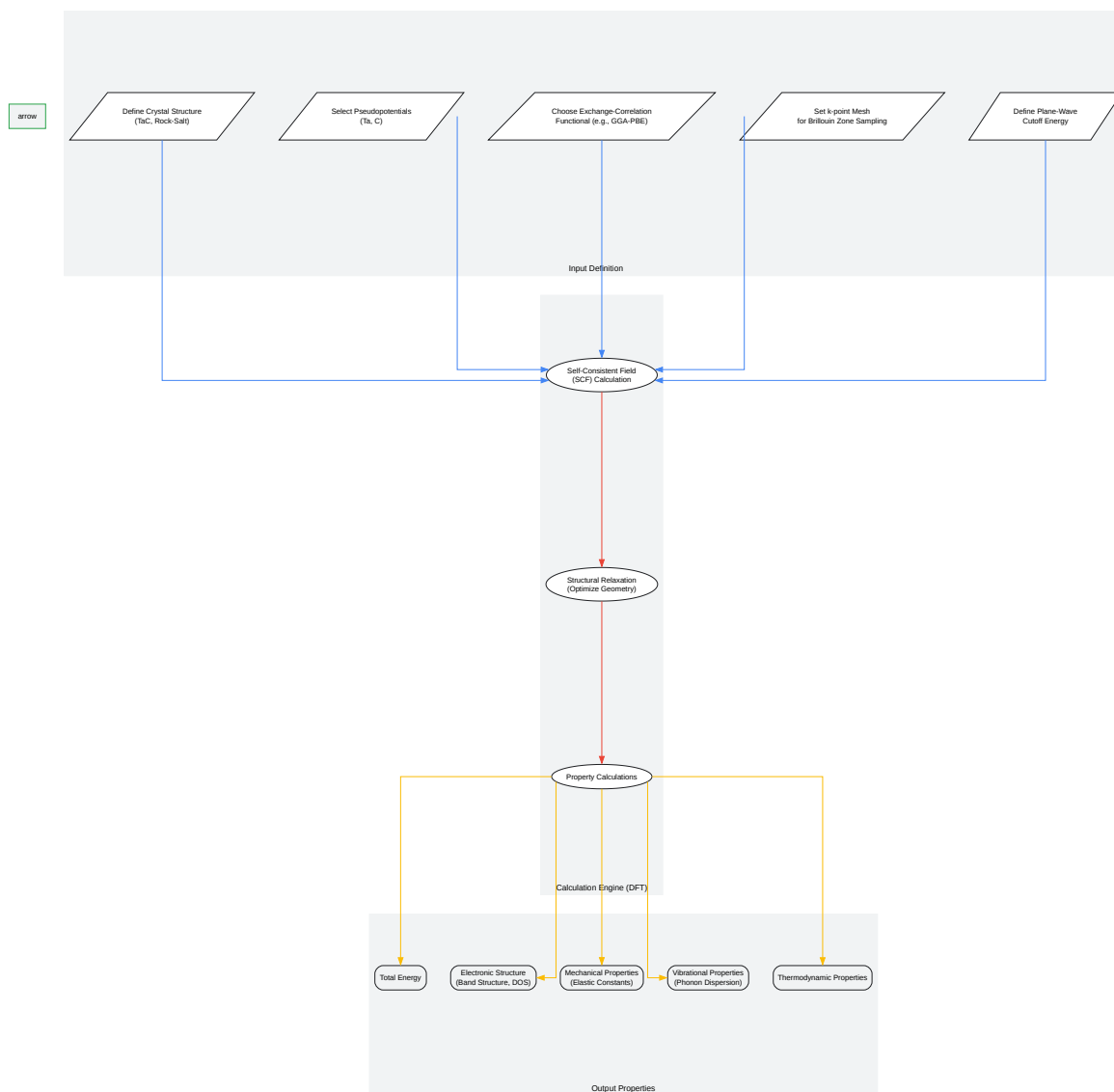


Fig. 2: General Workflow for First-Principles Calculations of TaC Properties

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